A-784168

Central sensitization Neuropathic pain Pharmacokinetics

Many TRPV1 antagonists lack sufficient CNS penetration, limiting their utility in neuropathic pain research. A-784168 solves this with a brain-to-plasma ratio of 1.5:1 and oral bioavailability of 33%, enabling robust central target engagement. • 260-fold more potent than capsazepine (IC₅₀ 10 nM in rat DRG neurons). • >800-fold selectivity over TRPM8, minimizing off-target effects. • Reverses central sensitization in formalin models at 0.01 μM, outperforming peripherally restricted analogs.

Molecular Formula C19H15F6N3O3S
Molecular Weight 479.4 g/mol
CAS No. 824982-41-4
Cat. No. B1664259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-784168
CAS824982-41-4
Synonyms1-(3-(trifluoromethyl)pyridin-2-yl)-N-(4-(trifluoromethylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine-4-carboxamide
A 784168
A-784168
A784168
Molecular FormulaC19H15F6N3O3S
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F
InChIInChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29)
InChIKeySDUAWRFBHRAFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-784168: CNS-Penetrant TRPV1 Antagonist


A-784168 is a potent, competitive antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel [1]. It exhibits an IC₅₀ of 25 nM for inhibiting capsaicin-induced TRPV1 activation in human 1321N1 cells [1]. The compound is orally bioactive and demonstrates substantial CNS penetration, with a brain-to-plasma ratio of 1.5:1 in rats [2]. This CNS accessibility differentiates it from many TRPV1 antagonists that are peripherally restricted, positioning A-784168 as a key pharmacological tool for investigating the role of central TRPV1 receptors in pain conditions mediated by central sensitization [2].

Why A-784168 Substitution Fails


TRPV1 antagonists exhibit substantial heterogeneity in CNS penetration and modality-specific blockade, making in-class substitution unreliable for pain research. A direct comparison between A-784168 and A-795614—two TRPV1 antagonists with nearly identical in vitro potency (IC₅₀ = 25 nM and 8-24 nM against capsaicin, respectively) and oral bioavailability (33% vs 21%)—reveals a 19-fold difference in volume of distribution (12.4 L/kg vs 0.64 L/kg) and a >100-fold difference in brain exposure [1]. Consequently, while both compounds show equivalent efficacy in peripherally driven acute pain models, A-784168 is significantly more potent in chronic pain models involving central sensitization [1]. Substituting A-784168 with a peripherally restricted analog like A-425619 or a less CNS-penetrant compound would fundamentally alter the experimental outcome in CNS-relevant pain paradigms.

Key Differentiation Evidence


CNS Penetration vs. A-795614

A-784168 achieves a brain-to-plasma ratio of 1.5:1 after oral administration in rats (30 μmol/kg), resulting in brain concentrations of 1093 ± 203 ng/g. In stark contrast, A-795614, a comparator with similar in vitro potency and oral bioavailability, achieves a brain-to-plasma ratio of only 0.008:1, with brain concentrations of just 38 ± 7 ng/g despite plasma levels exceeding 4500 ng/ml [1]. This ~187-fold difference in brain exposure (based on plasma-normalized ratios) is driven by a 19-fold higher volume of distribution for A-784168 (12.4 L/kg vs 0.64 L/kg) [1].

Central sensitization Neuropathic pain Pharmacokinetics

Efficacy in Central Sensitization Models

In models mediated by central sensitization—including CFA-induced mechanical allodynia and osteoarthritic pain—oral A-784168 was substantially more potent than A-795614, despite their equivalent in vitro activity [1]. In CFA-induced thermal hyperalgesia, oral A-784168 exhibited an ED₅₀ of 6 μmol/kg, compared to 12 μmol/kg for A-795614, a 2-fold difference in potency [1]. The disparity in efficacy is attributed entirely to differential CNS access, as intrathecal administration of both compounds produced similar ED₅₀ values (62 nmol for A-784168 vs 44 nmol for A-795614) [1].

Chronic inflammatory pain Mechanical allodynia Osteoarthritis

Multimodal TRPV1 Blockade vs. Capsazepine

A-784168 potently inhibits TRPV1 activation by multiple physiological stimuli: capsaicin (IC₅₀ = 25 nM), low pH (IC₅₀ = 14 nM), NADA (IC₅₀ = 33.7 nM), and anandamide (IC₅₀ = 35.1 nM) in recombinant human TRPV1 assays [1]. In native rat DRG neurons, A-784168 blocks capsaicin-evoked currents with an IC₅₀ of 10 nM [1]. By comparison, the prototypical TRPV1 antagonist capsazepine exhibits significantly lower potency, requiring micromolar concentrations to achieve similar blockade in native neurons (IC₅₀ = 2.63-6.31 μM against capsaicin) [2].

Acid-sensing Endovanilloids Native neurons

TRPV1 Selectivity Profile

A-784168 was profiled against a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels at 50 μM, showing no significant activity except for weak antagonism at TRPM8 (IC₅₀ = 20.8 μM), representing an >800-fold selectivity window over TRPV1 [1]. In contrast, SB-366791, a commonly used TRPV1 antagonist, was profiled against only 47 targets and has an IC₅₀ of 0.7 μM for TRPV1, which is 28-fold less potent than A-784168's TRPV1 IC₅₀ of 25 nM [2]. AMG-517, while extremely potent (IC₅₀ ~0.7-1.8 nM), is associated with marked hyperthermia in humans and is a clinical candidate rather than a research tool [3].

Selectivity TRPM8 Off-target

Secondary Allodynia Reversal

In a rat model of formalin-induced secondary mechanical allodynia and hyperalgesia, peripheral post-treatment (day 6 after formalin injection) with A-784168 (0.01-1 μM/paw) dose-dependently reversed mechanical hypersensitivity in both the ipsilateral and contralateral paws [1]. Capsazepine, tested at higher concentrations (0.03-0.3 μM/paw), also reversed allodynia but required a 3-fold higher minimal effective concentration [1].

Secondary hyperalgesia Allodynia Formalin model

Optimal Research Applications


Oral Dosing for Central Sensitization

A-784168's high brain-to-plasma ratio (1.5:1) and oral bioavailability (33%) enable robust CNS target engagement following oral administration [1]. This makes it the compound of choice for studies in models of neuropathic pain, fibromyalgia, and chronic inflammatory pain where central sensitization is a key driver. In CFA-induced chronic inflammatory pain, oral A-784168 (ED₅₀ = 6 μmol/kg) provides effective analgesia without the need for intrathecal or intracerebroventricular delivery [1].

Ex Vivo Electrophysiology Studies

With an IC₅₀ of 10 nM for blocking capsaicin-evoked currents in native rat DRG neurons, A-784168 is approximately 260-fold more potent than capsazepine in the same preparation [2]. This potency advantage minimizes the amount of compound required for ex vivo slice electrophysiology, cultured neuron assays, and native tissue pharmacology, thereby reducing solvent exposure and potential off-target effects associated with high micromolar concentrations of less potent antagonists [2].

Selectivity Profiling & Target Validation

A-784168 has been systematically profiled against 74 off-target receptors, ion channels, and TRP family members, revealing only weak TRPM8 antagonism (IC₅₀ = 20.8 μM, >800-fold selectivity window) [3]. This well-characterized selectivity profile reduces the likelihood of confounding off-target effects, making A-784168 a reliable tool for TRPV1 target validation studies and for use as a reference antagonist in novel TRPV1 modulator screening campaigns [3].

Secondary Allodynia & Widespread Pain Models

In the formalin-induced secondary allodynia model—a paradigm of central sensitization—A-784168 reverses mechanical hypersensitivity in both ipsilateral and contralateral paws at concentrations as low as 0.01 μM/paw, demonstrating 3-fold higher potency than capsazepine [4]. This profile supports the use of A-784168 in studies investigating the mechanisms underlying referred pain, mirror-image pain, and other manifestations of central sensitization [4].

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